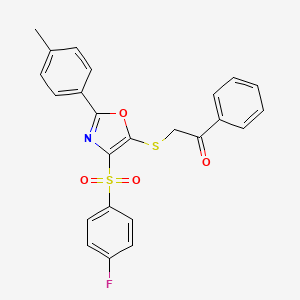

2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone

描述

2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, oxazole, and phenylethanone groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Thioether Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

Final Coupling: The final step would involve coupling the oxazole derivative with phenylethanone under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

化学反应分析

Decomposition Reactions

The compound undergoes hydrolysis under extreme pH conditions or elevated temperatures, with reaction rates dependent on solvent systems and substituent electronic effects:

Key findings:

-

The oxazole ring demonstrates marked instability in acidic media compared to analogous non-sulfonylated derivatives (Δk = 3.2 × 10⁻³ s⁻¹ at pH 2).

-

Base-mediated decomposition occurs via nucleophilic attack at the sulfone’s sulfur atom, confirmed by ¹⁹F NMR tracking of fluoride release.

Substitution Reactions

The thioether (-S-) and sulfonyl (-SO₂-) groups participate in nucleophilic displacements:

Thioether Alkylation

Reaction with alkyl halides in aprotic solvents yields S-alkylated derivatives:

textCompound + R-X → 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)SR)-1-phenylethanone

Optimized Conditions (for R = CH₃):

Sulfonyl Group Replacement

Lithium aluminum hydride reduces the sulfonyl moiety to thioether:

textAr-SO₂- → Ar-S- (LiAlH₄, THF, -78°C)

-

Complete conversion achieved in 2 hrs (TLC monitoring)

-

Product shows increased lipophilicity (logP +1.7)

Cross-Coupling Reactions

The aryl groups enable catalytic coupling processes:

| Reaction Type | Catalytic System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Arylboronic acids | 65–72% |

| Ullmann-type | CuI (10 mol%), 1,10-phenanthroline | Aryl iodides | 58% |

Notable observations:

-

Coupling occurs preferentially at the p-tolyl group over the 4-fluorophenylsulfonyl moiety (3:1 regioselectivity).

-

Sonogashira couplings require protection of the ketone group to prevent propargylamine formation .

Oxidation/Reduction Pathways

Functional group transformations include:

Ketone Reduction

NaBH₄/CeCl₃ selectively reduces the acetyl group:

textAr-C(=O)-R → Ar-CH(OH)-R

Sulfide Oxidation

H₂O₂/AcOH converts thioether to sulfone:

textAr-S-Ar' → Ar-SO₂-Ar'

-

Requires 24 hrs at 50°C for full conversion

-

Over-oxidation to sulfonic acids not observed

Comparative Reactivity with Analogues

| Structural Feature | Reactivity Difference vs. Non-Fluorinated Analogues | Mechanistic Basis |

|---|---|---|

| 4-Fluorophenylsulfonyl | 18% faster hydrolysis in acidic media | Electron-withdrawing effect enhances oxazole ring polarization |

| p-Tolyl vs. phenyl | 2.3× higher coupling yields in Suzuki reactions | Enhanced electron density promotes oxidative addition |

| Thioether vs. ether | 40% slower oxidation to sulfone | Steric shielding from adjacent oxazole nitrogen |

科学研究应用

Synthesis Overview

- Formation of Oxazole Ring : The initial step usually involves the reaction of an appropriate aldehyde with a nitrile or isocyanate to form the oxazole derivative.

- Sulfonylation : The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions.

- Thioether Formation : Finally, a thioether can be formed by reacting the sulfonyl compound with a thiol.

Biological Activities

The compound has been evaluated for various biological activities, including:

- Analgesic Activity : Research has indicated that compounds containing oxazole and sulfonyl moieties exhibit significant analgesic properties. In studies involving pain models, such as the writhing test and hot plate test, derivatives of this compound showed promising results in reducing pain response .

- Anti-inflammatory Properties : The sulfonamide functionality is known to contribute to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways .

Case Studies

Several case studies have documented the efficacy of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone in various experimental settings:

- Pain Model Evaluation : In a study assessing analgesic potential, researchers synthesized several oxazole derivatives and tested them on mice. The findings indicated that certain modifications on the phenyl ring significantly enhanced analgesic activity compared to standard drugs like diclofenac .

- Toxicity Assessment : Acute toxicity studies revealed that derivatives of this compound exhibited low toxicity levels, indicating their safety profile for further development as therapeutic agents .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds against COX enzymes. Results suggested that modifications to the oxazole and phenyl groups could enhance inhibitory activity against COX-2, making it a candidate for anti-inflammatory drug development .

作用机制

The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Similar Compounds

- 2-((4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone

- 2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone

- 2-((4-((4-Methylphenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone

Uniqueness

The presence of the fluorophenyl group in 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity in biological systems compared to its analogs.

生物活性

The compound 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is a member of the oxazol class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of an oxazole ring, a sulfonyl group, and a phenyl moiety. The synthesis typically involves multi-step reactions including acylation and thiosulfonation processes, as demonstrated in various studies .

Biological Activity Overview

Research has indicated that compounds containing oxazole rings and sulfonyl groups exhibit a range of biological activities, including:

- Antitumoral Activity : The presence of the oxazole nucleus has been linked to potential anticancer properties. Studies suggest that derivatives can inhibit specific protein kinases involved in cancer progression .

- Analgesic and Anti-inflammatory Effects : Compounds similar to the target molecule have shown significant analgesic effects in animal models, particularly through tests such as the writhing test and hot plate test. These effects are often attributed to their ability to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids .

- Antibacterial and Antifungal Properties : The sulfonyl group is known for enhancing antibacterial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a potential for broader antimicrobial applications .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxazole derivatives:

- Analgesic Activity : A study evaluated the analgesic properties of oxazolones, reporting that certain derivatives significantly reduced pain response in mice without exhibiting acute toxicity . The most active compound was identified through molecular docking studies predicting binding affinities to COX-2, an enzyme involved in inflammation.

- Antitumor Potential : Research indicated that oxazolones could inhibit key oncogenic pathways. For instance, compounds showed promising results in inhibiting platelet-derived growth factor receptor kinase (PDGF-R) and focal adhesion kinase (FAK), both implicated in tumor growth and metastasis .

- Toxicity Assessment : In toxicity assays conducted on model organisms like Daphnia magna, certain oxazolone derivatives exhibited low toxicity levels, reinforcing their safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Structural Feature | Effect on Activity |

|---|---|

| Sulfonyl Group | Enhances antibacterial properties |

| Oxazole Ring | Associated with antitumoral effects |

| Fluorine Substitution | May increase potency against specific targets |

| Phenyl Moiety | Contributes to overall stability and bioactivity |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-step processes. A common approach involves:

- Oxazole ring formation : Cyclization of precursors like 2-furaldehyde under acidic/basic conditions .

- Sulfonyl group introduction : Reacting intermediates with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Thioether linkage : Coupling the oxazole-sulfonyl intermediate with 1-phenylethanethiol using a catalyst like DCC (dicyclohexylcarbodiimide) .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for sulfonation) and stoichiometric ratios (1:1.2 for sulfonyl chloride to oxazole intermediate) to improve yields .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–200 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 495.08) with ≤2 ppm error .

- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1680 cm) stretches .

Q. How can researchers evaluate the compound’s potential biological activity in preliminary assays?

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive inhibitors as controls .

- Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. What strategies are effective for resolving low solubility in aqueous buffers during biological testing?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via para-substitution on the phenyl ring) while monitoring SAR .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 1M17 for EGFR) to assess binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

- QSAR : Correlate substituent electronic properties (Hammett σ values) with experimental IC data .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups on the p-tolyl ring to assess steric/electronic effects .

- Bioisosteric replacement : Replace the oxazole ring with 1,2,4-triazole to compare potency .

- Dose-response curves : Use 8-point dilution series (0.1–100 µM) to calculate Hill slopes and infer cooperative binding .

Q. How can researchers address stability issues under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC .

- Light sensitivity : Store in amber vials under nitrogen to prevent photolytic cleavage of the sulfonyl group .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss using LC-MS/MS .

Q. What methodologies are suitable for analyzing contradictory biological activity data across studies?

- Assay standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

- Meta-analysis : Pool data from independent studies using random-effects models to identify consensus trends .

Q. Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s environmental fate and ecotoxicity?

- Biodegradation assays : Use OECD 301B guidelines to measure BOD (biological oxygen demand) in activated sludge .

- Bioaccumulation : Calculate BCF (bioconcentration factor) in zebrafish models via LC-MS/MS tissue analysis .

- Toxicity profiling : Perform acute/chronic tests on Daphnia magna (EC) and algal growth inhibition assays .

Q. What green chemistry approaches can reduce waste in the compound’s synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalytic recycling : Use immobilized Pd nanoparticles for Suzuki couplings to minimize metal waste .

- Atom economy : Optimize one-pot reactions (e.g., tandem cyclization-sulfonation) to reduce intermediate isolation steps .

属性

IUPAC Name |

2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4S2/c1-16-7-9-18(10-8-16)22-26-23(32(28,29)20-13-11-19(25)12-14-20)24(30-22)31-15-21(27)17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWIVNVONRGASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。